Silicon 2 3-naphthalocyanine dihydroxide

Description

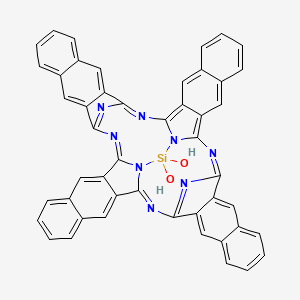

Silicon 2,3-naphthalocyanine dihydroxide (chemical formula: C₄₈H₈₀N₈O₂Si, molecular weight: 829.287 g/mol) is a silicon-centered naphthalocyanine derivative with axial hydroxide ligands. It is characterized by a naphthalocyanine macrocycle, which extends the π-conjugation system compared to standard phthalocyanines, enhancing its near-infrared (NIR) absorption properties . The compound has a density of 1.3±0.1 g/cm³ and a CAS registry number of 92396-90-2 . Its synthesis typically involves hydrolysis of dichloro-silicon naphthalocyanine precursors, yielding high purity and efficiency (77% yield in optimized routes) .

The axial hydroxide groups improve hydrophilicity, balancing lipophilic properties for applications in photodynamic therapy (PDT) and organic electronics . Its extended conjugation and NIR activity make it suitable for biomedical imaging and solar cell sensitizers .

Properties

Molecular Formula |

C48H26N8O2Si |

|---|---|

Molecular Weight |

774.9 g/mol |

IUPAC Name |

54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |

InChI |

InChI=1S/C48H26N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h1-24,57-58H |

InChI Key |

TWXYEPNVTJIKJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Si](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Precursor Ratio : A 4:1 molar ratio of 2,3-dicyanonaphthalene to SiCl₄ ensures complete tetramerization.

-

Solvent System : Quinoline or 1-chloronaphthalene is used at temperatures exceeding 200°C to facilitate ligand coordination.

-

Catalyst : Lithium metal or lithium chloride accelerates the cyclization, reducing reaction time from 48 hours to 24 hours.

Key Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 200–220°C | Maximizes cyclization efficiency |

| Reaction Time | 24–48 hours | Longer durations improve purity |

| Solvent Polarity | High (quinoline) | Enhances solubility of intermediates |

The crude product, silicon 2,3-naphthalocyanine dichloride (SiNcCl₂), is purified via Soxhlet extraction using methanol and dichloromethane.

Hydrolysis to Silicon 2,3-Naphthalocyanine Dihydroxide

SiNcCl₂ undergoes hydrolysis to replace chloride ligands with hydroxyl groups, yielding SiNcOH.

Hydrolysis Protocols

Characterization Data

-

UV-Vis Spectroscopy : SiNcOH exhibits a Q-band absorption at 780 nm, confirming π-π* transitions.

-

FT-IR : Peaks at 3400 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=N stretch) validate structural integrity.

Encapsulation via Stöber Silica Nanoparticles

For biomedical applications, SiNcOH is encapsulated into silica nanoparticles using a modified Stöber method.

Stepwise Synthesis

-

Base-Catalyzed Hydrolysis : Tetraethyl orthosilicate (TEOS, 2.5 mL) is added to a solution of ethanol (5 mL), water (2 mL), and ammonium hydroxide (1 mL) at 80°C.

-

Dye Loading : SiNcOH (10 mg) dissolved in tetrahydrofuran (THF, 1.25 mL) is injected into the reaction mixture.

-

Growth Phase : Stirring at 80°C for 3 hours forms mesoporous silica nanoparticles (MSNs) with pore sizes of 3.6 nm.

Nanoparticle Properties

| Property | Value | Method |

|---|---|---|

| Diameter | 105 ± 16 nm | TEM |

| Pore Volume | 0.45 cm³/g | BET Analysis |

| SiNcOH Loading | 12 wt% | Thermogravimetry |

Sol-Gel Encapsulation for Theranostic Agents

A sol-gel approach integrates SiNcOH into PEGylated phospholipid nanoparticles for dual photothermal and photodynamic therapy.

Procedure

-

Lipid Film Formation : DSPE-PEG and DSPE-PEG-NH₂ (4:1 molar ratio) are dissolved in chloroform and dried under vacuum.

-

Hydration and Sonication : The lipid film is hydrated with SiNcOH solution (1 mg/mL in DMF) and sonicated to form 80–100 nm vesicles.

-

Purification : Unencapsulated dye is removed via centrifugation (14,000 rpm, 20 minutes).

Chemical Reactions Analysis

Types of Reactions: Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides.

Reduction: Reduction reactions can convert it to silicon 2,3-naphthalocyanine dihydrides.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as thionyl chloride or phosphorus pentachloride facilitate substitution reactions.

Major Products Formed:

Oxidation: Silicon 2,3-naphthalocyanine dioxides.

Reduction: Silicon 2,3-naphthalocyanine dihydrides.

Substitution: Various substituted silicon naphthalocyanines depending on the substituent introduced.

Scientific Research Applications

Photodynamic Therapy

Overview

Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation, leading to cell death, particularly in cancer cells. Silicon 2,3-naphthalocyanine dihydroxide has shown significant promise in this area due to its ability to absorb light in the near-infrared spectrum (around 780 nm), where biological tissues exhibit optimal transparency.

Case Studies

- In Vitro Studies : Research has demonstrated that silicon 2,3-naphthalocyanine dihydroxide can induce apoptosis in various cancer cell lines when exposed to near-infrared light. For instance, studies involving V-79 cells indicated substantial phototoxicity combined with minimal dark toxicity .

- In Vivo Studies : In animal models (Balb/c mice), silicon 2,3-naphthalocyanine dihydroxide was administered intravenously at doses of 0.1 μmol/kg. Following photoirradiation, a significant tumor regression was observed in over 50% of the subjects, with complete responses noted in some cases without systemic toxicity .

Nanotechnology

Overview

Silicon 2,3-naphthalocyanine dihydroxide is increasingly being incorporated into nanomaterials for enhanced therapeutic and diagnostic applications. Its properties allow for the development of multifunctional nanoparticles that can both image and treat diseases.

Applications in Nanoparticles

- Theranostic Nanoparticles : These nanoparticles combine imaging and therapeutic capabilities. For example, a study developed nonplasmonic multi-dye theranostic silica nanoparticles that incorporated silicon 2,3-naphthalocyanine dihydroxide as a photothermal agent. These nanoparticles showed enhanced fluorescence and significant tumor necrosis upon NIR laser exposure .

Comparative Properties

To better understand the unique characteristics of silicon 2,3-naphthalocyanine dihydroxide compared to similar compounds, the following table summarizes key structural features and applications:

| Compound Name | Structural Features | Unique Aspects | Applications |

|---|---|---|---|

| Silicon 2,3-Naphthalocyanine Dihydroxide | Contains silicon and naphthalene rings | Strong absorption in NIR; effective in PDT | Cancer therapy via PDT |

| Silicon Phthalocyanine | Phthalocyanine structure | Primarily used in electronics; different solubility | Electronics and dye applications |

| Zinc 2,3-Naphthalocyanine | Zinc instead of silicon | Different solubility and stability | Similar PDT applications |

| Copper Phthalocyanine | Copper complexed with phthalocyanine | Known for strong light absorption characteristics | Dyes and photonic devices |

| Aluminum 2,3-Naphthalocyanine | Aluminum instead of silicon | Often used in PDT | Cancer therapy |

Mechanism of Action

The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide primarily involves its role as a photosensitizer. Upon absorption of light, the compound transitions to an excited state, which can transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Structural and Functional Differences

Axial Ligand Variations

- Dichloride Silicon 2,3-Naphthalocyanine ([Cl₂SiNc]) : Chloride axial ligands increase lipophilicity, reducing tissue penetration efficiency compared to hydroxide analogs. This limits its utility in PDT but enhances stability in organic solvents for photovoltaic applications .

- Hydroxide Methylsilicon (IV) Phthalocyanine [(OH)CH₃Si(IV)Pc] : Methyl and hydroxide axial ligands create a mixed hydrophilicity-lipophilicity profile. The methyl group slightly reduces solubility in polar solvents compared to Silicon 2,3-naphthalocyanine dihydroxide .

Central Metal Variations

- Chloride Indium (III) Phthalocyanine ([ClIn(III)Pc]) : Indium as the central metal enhances singlet oxygen quantum yield in PDT but introduces higher toxicity and cost. Silicon-based analogs like [(OH)₂SiNc] offer biocompatibility and lower environmental impact .

Substituent Modifications

- Silicon 2,9,16,23-Tetra-tert-butyl-phthalocyanine Dihydroxide (BuSiPc(OH)₂): Tert-butyl substituents on the phthalocyanine ring improve solubility in non-polar solvents and reduce aggregation, enhancing performance in dye-sensitized solar cells (DSSCs). However, the smaller phthalocyanine core (vs. naphthalocyanine) limits NIR absorption .

- Silicon Octakis(octyloxy)-phthalocyanine Dihydroxide : Eight octyloxy groups increase molecular weight (1600.32 g/mol) and LogP (21.884), making it highly hydrophobic. This is advantageous for organic photovoltaic films but unsuitable for aqueous biomedical applications .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Axial Ligands | Density (g/cm³) | LogP | Applications |

|---|---|---|---|---|---|---|

| Silicon 2,3-Naphthalocyanine Dihydroxide | C₄₈H₈₀N₈O₂Si | 829.287 | Hydroxide axial ligands | 1.3±0.1 | N/A | PDT, NIR imaging, solar cells |

| Dichloride Silicon 2,3-Naphthalocyanine | C₄₈H₇₈Cl₂N₈Si | 834.180 | Chloride axial ligands | N/A | N/A | Organic electronics |

| BuSiPc(OH)₂ | C₄₈H₆₄N₈O₂Si | 853.240 | tert-butyl, hydroxide | 1.3±0.1 | N/A | DSSCs, sensors |

| Octakis(octyloxy)-SiPc Dihydroxide | C₉₆H₁₄₆N₈O₁₀Si | 1600.320 | Octyloxy, hydroxide | N/A | 21.884 | Photovoltaic films |

| Chloride Indium (III) Phthalocyanine | C₃₂H₁₆ClInN₈ | 660.670 | Chloride axial, In(III) core | N/A | N/A | High-efficiency PDT |

Application-Specific Performance

- Photodynamic Therapy : Silicon 2,3-naphthalocyanine dihydroxide outperforms chloride analogs (e.g., [Cl₂SiNc]) due to superior tissue penetration from hydroxide ligands. However, it generates less singlet oxygen than Indium-based phthalocyanines .

- Solar Cells : The tert-butyl derivative BuSiPc(OH)₂ shows higher electron mobility in DSSCs, but Silicon 2,3-naphthalocyanine dihydroxide’s broader NIR absorption (700-850 nm) improves light-harvesting efficiency .

- Nanomaterial Synthesis: Unlike titanium dioxide (TiO₂) nanoparticles formed using TiBALDH (), silicon naphthalocyanine derivatives enable hybrid organic-inorganic materials with tunable optoelectronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.